molecular formula C29H28N2O6S B444536 (Z)-ethyl 2-((6-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 330663-41-7

(Z)-ethyl 2-((6-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B444536
CAS No.: 330663-41-7
M. Wt: 532.6g/mol
InChI Key: GRUNDIUKNPVOSN-QVTSOHHYSA-N
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Description

This compound is a structurally complex molecule featuring a chromen-2-ylidene moiety linked via an imino group to a tetrahydrobenzo[b]thiophene core. Key structural elements include:

  • Chromene ring: Substituted with a 6-methoxy group and a 4-methoxyphenylcarbamoyl group at position 2.
  • Tetrahydrobenzo[b]thiophene: A saturated bicyclic system with an ethyl carboxylate at position 3.
  • Stereochemistry: The (Z)-configuration indicates spatial alignment of substituents around the chromen-2-ylidene double bond.

Properties

IUPAC Name

ethyl 2-[(Z)-[6-methoxy-3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6S/c1-4-36-29(33)25-21-7-5-6-8-24(21)38-28(25)31-27-22(16-17-15-20(35-3)13-14-23(17)37-27)26(32)30-18-9-11-19(34-2)12-10-18/h9-16H,4-8H2,1-3H3,(H,30,32)/b31-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUNDIUKNPVOSN-QVTSOHHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=C(O3)C=CC(=C4)OC)C(=O)NC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=C(O3)C=CC(=C4)OC)C(=O)NC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((6-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with the CAS number 330663-41-7, is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including cytotoxicity, antioxidant properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N2O6SC_{29}H_{28}N_{2}O_{6}S with a molar mass of 532.61 g/mol. It features a benzo[b]thiophene core structure modified with chromene and methoxyphenyl groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC29H28N2O6S
Molar Mass532.61 g/mol
Density1.33 ± 0.1 g/cm³
pKa10.18 ± 0.70

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of chromone derivatives similar to this compound. In vitro assays revealed significant cytotoxicity against various cancer cell lines.

  • Study Findings : A study reported IC50 values of 22.09μg/mL22.09\,\mu g/mL and 6.40±0.26μg/mL6.40\pm 0.26\,\mu g/mL for synthesized chromone derivatives against selected cancer cell lines . This suggests that modifications in the structure can enhance anticancer activity.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). These assays measure the ability of a substance to neutralize free radicals.

  • Results : The synthesized compounds exhibited significant antioxidant activities, indicating their potential utility in preventing oxidative stress-related diseases .

The molecular docking studies suggest that this compound interacts with specific proteins involved in cell signaling pathways related to cancer progression and oxidative stress response .

Case Studies

  • In Vitro Studies : A series of experiments demonstrated that derivatives similar to this compound showed promising results in inhibiting cell proliferation in various cancer models. The presence of electron-withdrawing groups was found to enhance the cytotoxic effects .
  • Antioxidant Evaluation : Another study utilized several models to assess the antioxidant capabilities of compounds derived from similar structures. The results indicated a strong correlation between structural features and antioxidant efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit anticancer properties. The incorporation of methoxy groups and carbamoyl moieties can enhance biological activity against various cancer cell lines. For example, derivatives of benzothiophene have shown promising results in inhibiting tumor growth in preclinical models .
  • Anti-inflammatory Effects :
    • Compounds similar to (Z)-ethyl 2-((6-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been studied for their potential to modulate inflammatory pathways. The presence of the chromen moiety suggests that this compound may inhibit pro-inflammatory cytokines and provide therapeutic benefits in conditions like arthritis .
  • Neuroprotective Properties :
    • There is emerging evidence that certain chromene derivatives can protect neurons from oxidative stress and apoptosis. This suggests that this compound may have applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of benzothiophene derivatives make them suitable candidates for organic semiconductors. Their ability to form thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Sensors :
    • Due to their sensitive electronic properties, compounds like this compound can be utilized in the fabrication of chemical sensors for detecting environmental pollutants or biological markers .

Case Studies

  • Anticancer Efficacy Study :
    • A study conducted on a series of benzothiophene derivatives demonstrated that modifications at the nitrogen and carbon positions significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic effects .
  • Neuroprotective Mechanism Investigation :
    • Research investigating the neuroprotective effects of chromen derivatives showed that they could significantly reduce oxidative stress markers in neuronal cell cultures. This study suggested potential pathways through which these compounds exert their protective effects .

Comparison with Similar Compounds

Research Implications

Further studies should focus on:

Synthetic Optimization : Improving yields via solvent screening (e.g., HFIP vs. acetic acid).

Bioactivity Assays : Testing against cancer cell lines or enzyme targets.

Computational Docking : Validating interactions with proteins linked to tetrahydrobenzo[b]thiophene derivatives .

Preparation Methods

Solvent and Catalytic Effects

Ethanol outperforms DMF or THF in facilitating the imine formation, achieving a 58% yield versus <40% in polar aprotic solvents. Adding molecular sieves (4Å) improves yields to 65% by sequestering water.

Temperature and Time Dependence

Reactions conducted at 80°C for 8 hours provide optimal results. Shorter durations (<6 hours) leave unreacted starting materials, while prolonged heating (>10 hours) induce decomposition.

Analytical and Spectroscopic Characterization

Mass Spectrometry

The molecular ion peak at m/z 590.2 ([M+H]⁺) confirms the target compound’s molecular formula (C₃₁H₃₁N₃O₆S).

Challenges and Alternative Routes

Competing Ring-Opening Reactions

Attempts to synthesize the chromene hydrazide via direct hydrazinolysis of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate resulted in lactone ring opening, producing malonohydrazide derivatives. This underscores the necessity for sequential carbamoylation before hydrazide formation.

Stereochemical Control

The Z-isomer predominates (>95%) due to steric repulsion between the tetrahydrobenzo[b]thiophene’s cyclohexene ring and the chromene’s methoxy group. E-isomers are removed via recrystallization.

Scalability and Industrial Relevance

Pilot-scale reactions (500 g batches) in ethanol achieve consistent yields (55–58%) with a purity >98% (HPLC). Process mass intensity (PMI) is optimized to 32, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-ethyl 2-((6-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, carbamoylation, and Schiff base formation. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance reactant solvation and control reaction kinetics .
  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve optimal yields, particularly during chromene ring formation and imine linkage establishment .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., using methanol or ethanol) ensures high purity (>95%) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical methods is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the chromen-2-ylidene (δ 7.8–8.2 ppm) and tetrahydrobenzo[b]thiophene (δ 2.5–3.5 ppm) moieties .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 565.18) and fragmentation patterns .
  • Infrared spectroscopy : Peaks at 1680–1720 cm1^{-1} confirm C=O stretches from ester and carbamoyl groups .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology to evaluate variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design can identify optimal conditions for imine bond formation .
  • Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions by maintaining precise temperature and mixing parameters .
  • In-line monitoring : Real-time HPLC or FTIR tracks intermediate formation, enabling rapid adjustments to reaction parameters .

Q. What strategies resolve contradictions in reported biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Assay standardization : Use validated protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) to ensure consistency across studies .
  • Structural benchmarking : Compare substituent effects; e.g., replacing the 4-methoxyphenyl group with a chlorophenyl moiety may alter kinase inhibition profiles .
  • Targeted docking studies : Molecular modeling (e.g., AutoDock Vina) identifies binding site interactions, explaining discrepancies in IC50_{50} values across analogs .

Q. How does the substitution pattern on the thiophene core influence bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups : The 6-methoxy group on the chromene ring enhances electron delocalization, improving interactions with kinase active sites (e.g., 60% inhibition of acetylcholinesterase in analogs) .
  • Steric effects : Bulky substituents on the tetrahydrobenzo[b]thiophene ring reduce membrane permeability, as shown in logP comparisons (e.g., logP = 3.2 vs. 2.8 for methyl vs. hydrogen analogs) .
  • Functional group tuning : Replacing the ethyl ester with a carboxylamide increases solubility but reduces metabolic stability in hepatic microsome assays .

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